![molecular formula C20H19FN4OS B294711 6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294711.png)
6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a triazole-thiadiazole derivative, which is a class of compounds known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that the compound exerts its biological activity by inhibiting various enzymes and signaling pathways in the cell. For example, the compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription. In addition, the compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied in various in vitro and in vivo models. Some of the effects observed include:
1. Induction of apoptosis: The compound has been shown to induce apoptosis, which is a programmed cell death, in cancer cells.
2. Inhibition of cell proliferation: The compound has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at various stages.
3. Reduction of inflammation: The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent biological activity, its relatively simple synthesis method, and its potential to be used as a lead compound for drug development. However, some limitations of using this compound include its low solubility in water, which can make it difficult to work with in aqueous solutions, and its potential toxicity, which requires careful handling and testing.
Zukünftige Richtungen
There are several future directions for the study of 6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some of the directions include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Study of the compound's pharmacokinetics and pharmacodynamics in animal models to determine its potential for clinical use.
3. Development of analogs of the compound to improve its solubility, potency, and selectivity.
4. Investigation of the compound's mechanism of action to gain a better understanding of its biological activity.
5. Screening of the compound against a larger panel of cancer cell lines and microorganisms to determine its broad-spectrum activity.
Conclusion:
In conclusion, 6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound with potential applications in various fields of scientific research. The compound has shown potent anticancer, antimicrobial, and anti-inflammatory activities, and its mechanism of action involves the inhibition of various enzymes and signaling pathways in the cell. While the compound has some limitations, its advantages make it a promising lead compound for drug development. Further studies are needed to fully understand the biological activity and potential clinical applications of this compound.
Synthesemethoden
The synthesis of 6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The compound can be synthesized by reacting 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid hydrazide with 4-tert-butylphenyl chloromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential applications in various fields of scientific research. Some of the areas where this compound has been studied include:
1. Anticancer activity: The compound has been shown to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Antimicrobial activity: The compound has been shown to have antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
3. Anti-inflammatory activity: The compound has been shown to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Molekularformel |
C20H19FN4OS |
---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
6-[(4-tert-butylphenoxy)methyl]-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H19FN4OS/c1-20(2,3)14-6-10-16(11-7-14)26-12-17-24-25-18(22-23-19(25)27-17)13-4-8-15(21)9-5-13/h4-11H,12H2,1-3H3 |
InChI-Schlüssel |
UXKYOPUCPBPSCJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.